molecular formula C13H8Br2O B8133896 2,7-Dibromo-9H-fluoren-4-ol

2,7-Dibromo-9H-fluoren-4-ol

Cat. No.: B8133896
M. Wt: 340.01 g/mol
InChI Key: VGMGLORXEUSWKI-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-fluoren-4-ol is an organic compound with the molecular formula C13H8Br2O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxyl group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9H-fluoren-4-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluoren-4-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9H-fluoren-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.

    Oxidation Reactions: Products include fluorenones or fluorenols.

    Reduction Reactions: Products include debrominated fluorenes or reduced fluorenes.

Scientific Research Applications

2,7-Dibromo-9H-fluoren-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-fluoren-4-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group allow it to participate in a range of chemical reactions, including binding to enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9H-fluoren-9-one: Similar in structure but with a ketone group instead of a hydroxyl group.

    2,7-Dibromo-9H-fluorene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

    2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: Contains additional fluorine atoms, altering its reactivity and applications.

Uniqueness

2,7-Dibromo-9H-fluoren-4-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2,7-dibromo-9H-fluoren-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6,16H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGLORXEUSWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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